molecular formula C13H16F3NO B1289900 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol CAS No. 373603-87-3

1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Cat. No. B1289900
CAS RN: 373603-87-3
M. Wt: 259.27 g/mol
InChI Key: OHFZOQIFUMKHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Benzyl-3-(trifluoromethyl)piperidin-4-ol” is a chemical compound with the molecular formula C13H16F3NO . It has a molecular weight of 259.26700 .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(trifluoromethyl)piperidin-4-ol” is represented by the InChI code: 1S/C13H16F3NO/c14-13(15,16)11-9-17(7-6-12(11)18)8-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2 .

  • Molecular Formula: C13H16F3NO
  • Molecular Weight: 259.26700
  • Exact Mass: 259.11800

Scientific Research Applications

Pharmacology

In pharmacology, 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is explored for its potential as a building block for the synthesis of various pharmacologically active compounds. Its trifluoromethyl group is particularly of interest due to its ability to improve the bioavailability and metabolic stability of pharmaceuticals .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its piperidine core is a common motif in many organic molecules, and the presence of the benzyl and trifluoromethyl groups allows for further functionalization through various organic reactions .

Medicinal Chemistry

In medicinal chemistry, 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is utilized for the design of new drug candidates. It can be modified to create derivatives with potential antiviral, antibacterial, or antipsychotic activities. The trifluoromethyl group, in particular, is known to enhance the binding affinity of molecules to their biological targets .

Chemical Engineering

Chemical engineers may use 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol in process development and optimization. Its stable structure under various conditions makes it suitable for large-scale synthesis and production of fine chemicals .

Biochemistry

In biochemistry, this compound could be used to study enzyme-substrate interactions, especially in systems where piperidine-based structures are substrates or inhibitors of enzymes. It can help in understanding the role of fluorinated compounds in biological systems .

Materials Science

The inclusion of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol in materials science research could lead to the development of new materials with unique properties, such as enhanced durability or chemical resistance, due to the presence of the trifluoromethyl group .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed and may cause eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-benzyl-3-(trifluoromethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)11-9-17(7-6-12(11)18)8-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFZOQIFUMKHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)C(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium borohydride (0.6 g, 16.0 mmole) was added to the stirred solution of 1-benzyl-3-trifluoromethylpiperidin-4-one (2.1 g, 8.2 mmole) in methanol (25 ml) at 0-5° C. over a period of 5 min, and stirring was continued for 2 hr at ambient temperature. The reaction mixture was concentrated to dryness, triturated with water (20 ml) and extracted with chloroform. The chloroform extract was dried over sodium sulphate and concentrated to dryness to furnish 1-benzyl-4-hydroxy-3-trifluoromethylpiperidine as oil. Yield 1.8 g (85%), C13H16F3NO, m/z 259 (M+1).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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